BenchChemオンラインストアへようこそ!

tert-butyl N-(4-aminopyridin-2-yl)carbamate

Spinal Cord Injury Axonal Conduction Potassium Channel Blocker

tert-Butyl N-(4-aminopyridin-2-yl)carbamate (CAS 1266119-48-5) is a synthetically protected 4-aminopyridine (4-AP) derivative, classified as a pyridyl carbamate. It serves as a versatile small-molecule scaffold for kinase inhibitor design and, critically, as a functionally differentiated potassium channel blocker with demonstrated efficacy in restoring axonal conduction in injured spinal cord models.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1266119-48-5
Cat. No. B1375638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-aminopyridin-2-yl)carbamate
CAS1266119-48-5
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)N
InChIInChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H3,11,12,13,14)
InChIKeyVCKIIOUFGULFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-aminopyridin-2-yl)carbamate (CAS 1266119-48-5): A Validated 4-Aminopyridine Derivative for Precision Neuroscience Research


tert-Butyl N-(4-aminopyridin-2-yl)carbamate (CAS 1266119-48-5) is a synthetically protected 4-aminopyridine (4-AP) derivative, classified as a pyridyl carbamate [1]. It serves as a versatile small-molecule scaffold for kinase inhibitor design and, critically, as a functionally differentiated potassium channel blocker with demonstrated efficacy in restoring axonal conduction in injured spinal cord models [2][3]. Unlike the parent compound 4-AP, the tert-butyl carbamate modification modulates pharmacokinetic properties and the side-effect profile, making it a compelling tool compound for neurological injury research and a strategic intermediate for medicinal chemistry programs targeting demyelinating and oncological disorders [4].

Procurement Alert: Why tert-Butyl N-(4-aminopyridin-2-yl)carbamate Cannot Be Replaced by Unmodified 4-Aminopyridine in Neurological Injury Models


Direct substitution of tert-butyl N-(4-aminopyridin-2-yl)carbamate with the parent compound 4-aminopyridine (4-AP) or other alkyl carbamate derivatives in research protocols is scientifically unsound due to critical differences in their pharmacological and safety profiles [1]. While 4-AP is associated with a narrow therapeutic index and dose-limiting side effects such as seizures and gastrointestinal upset, the tert-butyl carbamate derivative has demonstrated a superior safety profile with no reported adverse effects in blinded, placebo-controlled canine trials [2]. Furthermore, the tert-butyl derivative exhibits distinct pharmacokinetics, including a unique ability to concentrate in the cerebrospinal fluid (CSF) at levels exceeding those in plasma, which is not observed for its methyl or ethyl counterparts [3]. These differences in toxicity, CNS penetration, and effective concentration ranges mean that experimental outcomes obtained with one derivative are not translatable to another, making precise chemical procurement essential for reproducibility in spinal cord injury and demyelination research.

Head-to-Head Quantitative Evidence: tert-Butyl N-(4-aminopyridin-2-yl)carbamate vs. 4-Aminopyridine and Alkyl Carbamate Analogs


10-Fold Greater In Vitro Potency for Restoring Axonal Conduction Compared to Methyl and Ethyl Carbamates

In a direct head-to-head comparison using an ex vivo guinea-pig spinal cord stretch injury model, tert-butyl N-(4-aminopyridin-2-yl)carbamate significantly enhanced compound action potential (CAP) amplitude at a concentration of 10 μM. In contrast, the methyl and ethyl carbamate derivatives required a 10-fold higher concentration of 100 μM to achieve a significant effect [1]. This demonstrates a 10-fold improvement in potency for the tert-butyl analog in restoring neuronal conduction.

Spinal Cord Injury Axonal Conduction Potassium Channel Blocker

Superior Functional Recovery and Absence of Adverse Events in a Blinded Canine Spinal Cord Injury Trial

A blinded, placebo-controlled trial in chronically paralyzed dogs directly compared oral administration of 4-AP and its tert-butyl carbamate derivative [1]. The tert-butyl compound significantly improved the supported stepping score from 16.85% to 29.18% (p<0.0001) and the open field gait score (OFS) from 3.78 to 4.45 (p=0.005). Critically, while 4-AP treatment resulted in gastrointestinal upset and seizures in two dogs, no adverse effects were reported for the tert-butyl carbamate derivative [1].

Spinal Cord Injury In Vivo Efficacy Safety Pharmacology

Unique CNS Penetration Profile: CSF Levels Exceed Plasma Levels, a Property Absent in Methyl and Ethyl Analogs

A comparative pharmacokinetic study in dogs revealed that only the tert-butyl carbamate derivative achieved cerebrospinal fluid (CSF) concentrations that exceeded its plasma levels [1]. This indicates active or facilitated transport into the CNS, a property not shared by the methyl or ethyl carbamate derivatives. The peak plasma time (Tmax) for the tert-butyl derivative was 87 minutes, compared to 36.6 minutes for ethyl and 175 minutes for methyl carbamate, suggesting a differentiated absorption profile [1].

Pharmacokinetics CNS Penetration Drug Distribution

Preservation of Physiological Axonal Firing Patterns vs. 4-Aminopyridine

In the ex vivo guinea-pig spinal cord model, a key functional differentiation was observed between the tert-butyl derivative and its parent compound, 4-AP [1]. Unlike 4-AP, which altered the overall electrical responsiveness of axons to multiple stimuli, the tert-butyl carbamate derivative did not change this responsiveness [1]. This indicates that the axons recruited by the derivative conducted in a manner more similar to healthy axons, suggesting a potentially improved therapeutic window by preserving physiological firing patterns.

Axonal Conduction Electrophysiology Potassium Channel Blocker

Validated Application Scenarios for tert-Butyl N-(4-aminopyridin-2-yl)carbamate Based on Direct Comparative Evidence


Chronic In Vivo Spinal Cord Injury Models Requiring a Wide Therapeutic Window

For researchers conducting long-term spinal cord injury studies in mammals, the tert-butyl carbamate derivative is the preferred tool compound over 4-AP. The direct evidence from a blinded, placebo-controlled canine trial demonstrates that it achieves significant functional recovery without the dose-limiting seizures and gastrointestinal upset associated with 4-AP [1]. Its unique ability to achieve higher concentrations in the CSF than in plasma further supports its use for targeting demyelinated axons within the central nervous system [2].

In Vitro Electrophysiology Assays Requiring Potent Conduction Restoration at Low Concentrations

In ex vivo models such as the isolated guinea-pig spinal cord preparation, the tert-butyl derivative enables significant restoration of compound action potentials at a 10-fold lower concentration (10 µM) than its methyl or ethyl carbamate analogs (100 µM) [3]. This higher potency minimizes potential solvent-related artifacts in the perfusion bath and allows for a cleaner pharmacological signal in electrophysiological recordings.

Medicinal Chemistry Campaigns Targeting B-Raf(V600E) and Other Kinase Inhibitors

As a protected 4-aminopyridine scaffold, this compound serves as a critical intermediate in the design of N-(4-aminopyridin-2-yl)amide-based kinase inhibitors [4]. The tert-butyl carbamate (Boc) protecting group allows for selective deprotection and subsequent functionalization, which is essential for structure-activity relationship (SAR) studies. This specific building block enables the synthesis of inhibitors with potent enzymatic activity against B-Raf(V600E) and demonstrated selectivity over wild-type B-Raf [4].

Comparative Pharmacokinetic Studies for CNS Drug Delivery

The distinct pharmacokinetic profile of this compound, notably its CSF-plasma ratio exceeding 1.0, makes it a valuable reference standard for investigating mechanisms of CNS drug penetration [2]. Its intermediate Tmax of 87 minutes provides a benchmark for evaluating the absorption kinetics of novel pyridine-based derivatives, offering a point of comparison that both methyl and ethyl carbamates cannot provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-(4-aminopyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.